molecular formula C14H17N3O3S B5836816 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B5836816
M. Wt: 307.37 g/mol
InChI Key: QBYASLWNYUMYST-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-Methanesulfonyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYASLWNYUMYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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